8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chloro and dichlorophenyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 8-chloroquinoline.
Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with 8-chloroquinoline in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial, antimicrobial, and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound inhibits bacterial DNA gyrase, leading to the disruption of DNA replication and transcription.
Topoisomerase Inhibition: It also inhibits topoisomerase enzymes, which are essential for DNA unwinding during cell division.
Protein Kinase Inhibition: The compound can inhibit protein kinases involved in cell signaling pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
- 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
- Quinolinyl-pyrazoles
Uniqueness
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of multiple chloro groups and a carboxylic acid moiety makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRDGBLIXVCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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